molecular formula C13H13LiN2O2 B8040752 Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate

Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B8040752
M. Wt: 236.2 g/mol
InChI Key: GKVUOQPUKUDTAS-UHFFFAOYSA-M
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Description

Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate is a compound that belongs to the class of lithium salts of benzimidazole derivatives

Preparation Methods

The synthesis of Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations or functional groups.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form the corresponding benzimidazole carboxylic acid and lithium hydroxide.

Scientific Research Applications

Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and transesterification.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its mood-stabilizing effects similar to other lithium salts.

    Industry: It is used in the production of advanced materials, such as polycarbonates and other polymers, due to its catalytic properties.

Mechanism of Action

The mechanism of action of Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter systems, such as dopamine and glutamate pathways, which are crucial for its mood-stabilizing effects. Additionally, the benzimidazole moiety can interact with enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate can be compared with other similar compounds, such as:

    Lithium 1-phenyl-1H-imidazole-2-carboxylate: This compound has a similar structure but with a phenyl group instead of a cyclobutylmethyl group.

    Lithium benzimidazole-2-carboxylate: This compound lacks the cyclobutylmethyl group, making it less complex in structure.

    Lithium imidazole-2-carboxylate: This compound is even simpler, with only the imidazole ring and carboxylate group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

lithium;1-(cyclobutylmethyl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.Li/c16-13(17)12-14-10-6-1-2-7-11(10)15(12)8-9-4-3-5-9;/h1-2,6-7,9H,3-5,8H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVUOQPUKUDTAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(C1)CN2C3=CC=CC=C3N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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